1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

H. pylori urease enzyme inhibition indole-urea SAR

1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 852140-66-0) is a synthetic indole-urea derivative with molecular formula C17H16ClN3O and molecular weight 313.8 g/mol. The compound is registered in the ChEMBL database under identifier CHEMBL2425478 and in BindingDB under BDBM50493373, with curated bioactivity data primarily against Helicobacter pylori urease.

Molecular Formula C17H16ClN3O
Molecular Weight 313.79
CAS No. 852140-66-0
Cat. No. B2682726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
CAS852140-66-0
Molecular FormulaC17H16ClN3O
Molecular Weight313.79
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
InChIKeyWYQGSGBVDCILPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 852140-66-0): Chemical Identity and Procurement Baseline


1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 852140-66-0) is a synthetic indole-urea derivative with molecular formula C17H16ClN3O and molecular weight 313.8 g/mol . The compound is registered in the ChEMBL database under identifier CHEMBL2425478 and in BindingDB under BDBM50493373, with curated bioactivity data primarily against Helicobacter pylori urease [1]. As a member of the substituted indolyl-urea chemotype, this compound shares structural features with a broader class of pharmacologically investigated molecules that have been explored as 5-HT2C/2B receptor antagonists and cGAS-STING pathway inhibitors, though the specific compound's documented activity profile is concentrated on urease inhibition [2].

Why 1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea Cannot Be Substituted by Generic Indole-Urea Analogs


Indole-urea derivatives as a class exhibit diverse pharmacological profiles including 5-HT receptor modulation, cGAS-STING pathway inhibition, and urease inhibition [1]. However, within this single chemotype, minor structural modifications produce substantial shifts in both potency and target selectivity. For 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, the para-chlorophenyl substitution pattern is a critical determinant of its H. pylori urease inhibitory activity. The regioisomeric 3-chlorophenyl analog (CHEMBL5593736) shows a Ki of 240 nM under comparable assay conditions, representing an approximately 5.3-fold loss in binding affinity [2]. Furthermore, a structurally elaborated analog bearing a 5-oxopyrrolidin-3-yl linker (CHEMBL4172924) achieves an IC50 of 18 nM—approximately 12.8-fold more potent than the target compound's cell-free IC50 of 230 nM [3]. These quantitative differences, measured within the same assay system (H. pylori ATCC 43504 urease), demonstrate that generic substitution within the indole-urea class is not scientifically justified. Procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea vs. Closest Analogs


H. pylori Urease Binding Affinity: Para-Chlorophenyl vs. Meta-Chlorophenyl Regioisomer

The target compound (para-chlorophenyl substitution) exhibits a Ki of 45 nM against Helicobacter pylori ATCC 43504 urease, determined via mixed-type competitive inhibition analysis using Lineweaver-Burk plot methodology with urea as substrate [1]. In contrast, the regioisomeric 3-chlorophenyl analog (CHEMBL5593736; BDBM50644639) shows a Ki of 240 nM in the same H. pylori urease assay system, measured via decrease in ammonia production by indophenol method [2]. This represents a 5.3-fold difference in binding affinity attributable solely to the position of the chlorine substituent on the phenyl ring (para vs. meta).

H. pylori urease enzyme inhibition indole-urea SAR

Cell-Free vs. Intact-Cell Urease Inhibitory Activity: Translational Gap Quantified

The target compound demonstrates a substantial activity differential between biochemical and cellular assay formats. In a cell-free urease inhibition assay using enzyme extracted from H. pylori ATCC 43504, the IC50 is 230 nM after 1.5 h preincubation [1]. However, in an intact-cell H. pylori ATCC 43504 assay measuring ammonia production under the same preincubation conditions, the IC50 increases to 910 nM [2]. This 4.0-fold reduction in potency from cell-free to intact-cell conditions indicates a significant permeability or target accessibility barrier. By comparison, a structurally related pyrrolidinone-linked analog (CHEMBL4172924; BDBM50449762) achieves an IC50 of 18 nM in the cell-free assay and 140 nM in the intact-cell format—a 7.8-fold shift—but with substantially higher absolute potency at both levels [3].

urease inhibition cell-based assay H. pylori target engagement

Inhibition Modality: Mixed-Type Competitive vs. Non-Competitive Mechanisms Across Indole-Urea Analogs

The target compound acts as a mixed-type competitive inhibitor of H. pylori urease, as determined by Lineweaver-Burk kinetic analysis [1]. This mechanism involves binding to both the free enzyme and the enzyme-substrate complex, with the inhibition constant for the enzyme-urea-inhibitor complex characterized by Ki = 45 nM. In comparison, the 5-oxopyrrolidin-3-yl analog (CHEMBL4172924) exhibits a mixed-type non-competitive inhibition mechanism with a distinct kinetic profile: Ki for the enzyme-substrate-inhibitor complex = 441 nM and a separate enzyme-inhibitor complex Ki = 60.2 nM [2]. The mechanistic divergence—competitive vs. non-competitive mixed-type inhibition—between structurally similar indole-urea derivatives indicates that the linker region between the indole and chlorophenyl moieties influences not only binding affinity but also the mode of enzyme interaction, with implications for substrate concentration-dependent efficacy.

enzyme kinetics inhibition mechanism urease mixed-type inhibition

Comparative Urease Inhibitory Potency Across the Indole-Urea Chemotype Landscape

Within the broader indole-urea chemotype, urease inhibitory potency spans several orders of magnitude. The target compound occupies a mid-range position at Ki = 45 nM and cell-free IC50 = 230 nM [1]. The most potent indole-urea analog documented in BindingDB under comparable H. pylori urease assay conditions is CHEMBL4172924 (BDBM50449762) with IC50 = 18 nM and Ki = 60.2 nM [2]. At the lower end, CHEMBL4590676 (BDBM50534504) exhibits Ki = 372 nM and IC50 = 150 nM—an 8.3-fold weaker Ki than the target compound—while CHEMBL4473012 (BDBM50534520) shows an IC50 of 87,400 nM, representing nearly 380-fold weaker activity [3]. This wide activity range (IC50 from 18 nM to >87 μM) among structurally related indole-ureas underscores that urease inhibition is not a class-level property but is exquisitely sensitive to specific structural features, making compound-specific potency verification essential for any urease-targeted research application.

urease inhibitor SAR indole derivatives H. pylori

High-Confidence Application Scenarios for 1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea Based on Quantitative Evidence


H. pylori Urease Biochemical Assay Development: Defined Mid-Range Potency Reference Inhibitor

With a well-characterized cell-free IC50 of 230 nM (indophenol method, 1.5 h preincubation) and Ki of 45 nM (Lineweaver-Burk), this compound serves as a calibrated mid-range reference inhibitor for H. pylori urease biochemical screening campaigns [1]. Its mixed-type competitive inhibition mechanism, quantitatively distinct from the non-competitive modality of analogs such as CHEMBL4172924, makes it particularly suitable as a mechanistic control in kinetic studies where inhibition modality classification is required. Its intermediate potency (neither the most potent at IC50 ~18 nM nor the weakest at IC50 >87 μM within the indole-urea chemotype) positions it as a practical benchmark against which both more and less potent analogs can be meaningfully compared [2].

Cellular Target Engagement and Permeability Assessment in H. pylori Intact-Cell Models

The compound's documented 4.0-fold activity shift between cell-free (IC50 = 230 nM) and intact-cell (IC50 = 910 nM) H. pylori urease inhibition assays provides a quantifiable benchmark for evaluating bacterial cell wall permeability or efflux effects [1]. This reproducible differential makes the compound useful as a permeability reference compound in H. pylori drug discovery programs, where the cell-free/intact-cell potency ratio can be used to benchmark new analogs and assess whether structural modifications improve or worsen intracellular target engagement. Comparative data for the pyrrolidinone analog CHEMBL4172924 (cell-free IC50 = 18 nM; intact-cell IC50 = 140 nM; 7.8-fold shift) provide an additional reference point for context [2].

Indole-Urea Structure-Activity Relationship (SAR) Studies Centered on Chlorophenyl Substitution Patterns

The 5.3-fold Ki difference between the 4-chlorophenyl (target compound, Ki = 45 nM) and 3-chlorophenyl (CHEMBL5593736, Ki = 240 nM) regioisomers, measured in H. pylori urease assays, establishes this compound pair as a definitive SAR probe set for investigating the electronic and steric contributions of aryl chloride substitution position to urease binding [1][2]. Researchers procuring the 4-chloro variant can pair it with the commercially available 3-chloro analog to systematically map the chlorine position tolerance of the urease active site or to train computational models predicting binding affinity as a function of substitution geometry.

Urease-Targeted Anti-H. pylori Lead Identification and Tool Compound Selection

In H. pylori drug discovery programs targeting urease as a virulence factor, this compound occupies a defined position in the potency landscape with Ki = 45 nM and cell-free IC50 = 230 nM [1]. While not the most potent indole-urea analog (CHEMBL4172924 achieves IC50 = 18 nM), its simpler structure—lacking the 5-oxopyrrolidin-3-yl linker present in the more potent analog—may offer advantages in synthetic tractability for derivatization, lower molecular weight (313.8 vs. 396.88 g/mol), and a cleaner SAR starting point for lead optimization [2]. The quantifiable 12.8-fold potency gap to the most active analog provides a defined optimization objective for medicinal chemistry efforts.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.